molecular formula C5H16Cl2N4 B1313588 Agmatine dihydrochloride CAS No. 334-18-9

Agmatine dihydrochloride

Cat. No.: B1313588
CAS No.: 334-18-9
M. Wt: 203.11 g/mol
InChI Key: KDQZVYBHNNRZPP-UHFFFAOYSA-N
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Description

Agmatine, also known as 4-aminobutyl-guanidine, is a natural metabolite of the amino acid arginine . It is formed when arginine is decarboxylated by the enzyme arginine decarboxylase and is found naturally in ragweed pollen, ergot fungi, octopus muscle, herring sperm, sponges, and the mammalian brain . Agmatine is both an experimental and investigational drug .


Synthesis Analysis

Agmatine is produced by decarboxylation of arginine by arginine decarboxylase . A recent study reported the development of an engineered strain of Corynebacterium crenatum for high-titer agmatine biosynthesis through overexpressing arginine decarboxylase based on metabolic engineering . The chemical synthesis of agmatine involves the treatment of 1,4-diaminobutane and cyanamide .


Molecular Structure Analysis

The molecular formula of Agmatine dihydrochloride is C5H16Cl2N4 . Its average mass is 203.113 Da and its monoisotopic mass is 202.075195 Da .


Chemical Reactions Analysis

Agmatine is a biogenic amine produced by decarboxylation of arginine . It has been found to exert modulatory actions directly and indirectly at multiple key molecular targets underlying cellular control mechanisms of cardinal importance in health and disease .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a density of 1.2 g/ml, a boiling point of 281 °C, and a high solubility in water .

Scientific Research Applications

1. Therapeutic Potential in Various Diseases

Agmatine dihydrochloride, known for its modulatory action at multiple molecular targets, shows promise for therapeutic applications in a range of diseases. Research indicates its potential in treating diabetes mellitus, neurotrauma, neurodegenerative diseases, opioid addiction, mood disorders, cognitive disorders, and cancer (Piletz et al., 2013).

2. Neuroprotective Effects

Studies have demonstrated that agmatine can protect neurons from ischemic and ischemia-like injuries. It reduces neuronal death in oxygen-glucose deprivation models and decreases infarct area in mouse models of transient focal cerebral ischemia (Kim et al., 2004). Additionally, agmatine has shown protective effects against cell death induced by NMDA and glutamate in neurons and PC12 cells (Zhu et al., 2003).

3. Neuromodulatory Role

Agmatine has been identified as a potential novel neurotransmitter in the central nervous system. It binds to alpha2-adrenoceptors and imidazoline binding sites and can block NMDA receptor channels. Its properties suggest a role in treating chronic pain, addictive states, and brain injury (Reis & Regunathan, 2000).

4. Inhibition of Nitric Oxide Synthases

Agmatine interacts with nitric oxide synthases (NOSs), acting as a competitive inhibitor. This property might make it an endogenous regulator of nitric oxide production in mammals, providing a basis for its therapeutic applications in various biological processes (Galea et al., 1996).

5. Potential in Treating Neuropathic Pain

Agmatine has been shown to produce antihyperalgesic and antiallodynic effects in animal models of chronic neuropathic and inflammatory pain. Its spinal antihyperalgesic effect involves imidazoline receptors and demonstrates potential in developing new strategies for pain therapy (Courteix et al., 2007).

6. Role in Anxiety and Depression

Agmatine has been explored for its modulatory effect on anxiety and depression. It exhibited antidepressant and anxiolytic effects in animal models, suggesting its potential as an endogenous substance influencing mental health (Aricioglu & Altunbas, 2003).

7. Influence on Neurogenesis and Astrogenesis

Agmatine can regulate the proliferation and cell fate determination of neuralstem cells. It enhances neurogenesis by increasing ERK1/2 expression and suppresses astrogenesis by decreasing BMP 2, 4, and SMAD 1, 5, 8 expression in subventricular zone neural stem cells. This suggests its potential role in central nervous system (CNS) repair and neurodegenerative diseases (Song et al., 2011).

8. Interaction with Drug Addiction and Analgesia

Agmatine has shown promise in modulating the effects of morphine, including enhancing analgesia and reducing dependence/withdrawal. This interaction with opioid systems highlights its potential therapeutic role in managing pain and addiction (Regunathan, 2006).

9. Role as a Neurotransmitter

Agmatine functions as an endogenous ligand at imidazoline receptors and α2‐adrenergic receptors, and has properties of a neurotransmitter. This includes its synthesis, storage, release, and inactivation mechanisms within the CNS, suggesting a complex role in neural signaling and regulation (Reis & Regunathan, 1999).

10. Cellular Transport Mechanisms

Research has identified transporters like OCT2 and MATE1 as important for the disposition of agmatine in mammalian systems. Understanding these transport mechanisms is crucial for comprehending how agmatine is distributed and acts within the body, influencing its potential therapeutic applications (Winter et al., 2011).

Mechanism of Action

Target of Action

Agmatine dihydrochloride primarily targets several receptors in the mammalian brain, including the α2-adrenergic and imidazoline receptors . These receptors play a crucial role in a broad spectrum of central nervous system-associated diseases .

Mode of Action

Agmatine interacts with its targets in a complex manner. It has been found to block nitric oxide synthesis by reducing the nitric oxide synthase -2 (NOS-2) protein in astroglial cells and macrophages . Furthermore, it’s suggested that the mechanism involves neurotransmitter receptor modulation of the NMDA, alpha-2, serotonin, opioid, and imidazoline receptors .

Biochemical Pathways

Agmatine affects various biochemical pathways. It has modulatory functions on molecular targets related to neurotransmission, nitric oxide synthesis, glucose metabolism, polyamine metabolism, and carnitine biosynthesis . It’s also involved in the regulation of cell differentiation and nitric oxide synthesis .

Pharmacokinetics

It’s known that a large portion of agmatine is supplemented from diets and gut microbiota , suggesting its absorption and metabolism in the body

Result of Action

Agmatine’s action results in several molecular and cellular effects. It has been associated with the regulation of cell differentiation, nitric oxide synthesis, and murine brain endothelial cell migration . It also exhibits antioxidative and anti-inflammatory effects, scavenging oxygen radicals, suppressing oxidative bursts in microglia, and inhibiting pyroptosis .

Action Environment

Environmental factors can influence the action of this compound. For instance, gut microbiota plays a role in the production of agmatine . Moreover, dietary intake can supplement a significant portion of agmatine . These factors can potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

When taken by mouth, Agmatine is possibly safe when used in doses up to 2.67 grams daily for up to 2 months . Side effects might include diarrhea, indigestion, and nausea . Personal protective equipment/face protection should be worn to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

Biochemical Analysis

Biochemical Properties

Agmatine dihydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit nitric oxide synthase (NOS) enzymes, including inducible NOS (iNOS), neuronal NOS (nNOS), and endothelial NOS (eNOS). This inhibition regulates nitric oxide levels, impacting processes such as vasodilation and immune response . Additionally, this compound binds to N-methyl-D-aspartate (NMDA) receptors, preventing glutamate-induced excitotoxicity . It also interacts with alpha-2 adrenergic receptors, modulating neurotransmitter release and influencing pain perception .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell signaling pathways by modulating the activity of NMDA receptors and alpha-2 adrenergic receptors. This modulation affects neurotransmitter release, leading to changes in pain perception and neuroprotection . This compound also impacts gene expression by inhibiting NOS enzymes, which in turn affects the production of nitric oxide and related signaling molecules . Furthermore, it influences cellular metabolism by regulating nitric oxide levels, which play a crucial role in cellular respiration and energy production .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with various biomolecules. It binds to NMDA receptors at two distinct sites, preventing glutamate from binding and causing excitotoxicity . This action protects neurons from damage due to excessive stimulation. This compound also activates alpha-2 adrenergic receptors, which modulate neurotransmitter release and influence pain perception . Additionally, it inhibits NOS enzymes, reducing the production of nitric oxide and regulating processes such as vasodilation and immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation can occur through hydrolysis, leading to the formation of urea and putrescine . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged neuroprotection and modulation of pain perception . The stability and degradation of the compound can influence its efficacy over extended periods.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to enhance neuroprotection and reduce pain perception . At higher doses, this compound can exhibit toxic effects, including gastrointestinal disturbances and potential neurotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from L-arginine by the enzyme arginine decarboxylase and can be degraded by agmatinase into urea and putrescine . The compound also influences nitric oxide production by inhibiting NOS enzymes, which affects various metabolic processes, including vasodilation and immune response . Additionally, this compound can modulate metabolic flux by regulating the activity of NMDA receptors and alpha-2 adrenergic receptors .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can be taken up by cells via specific transporters and binding proteins . Once inside the cells, this compound can localize to different cellular compartments, including the cytoplasm and mitochondria . Its distribution within tissues can influence its efficacy and activity, with higher concentrations observed in the brain and gastrointestinal tract .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. It can be found in the cytoplasm, where it interacts with various enzymes and receptors . Additionally, this compound can localize to mitochondria, influencing cellular respiration and energy production . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its overall activity and function .

Properties

IUPAC Name

2-(4-aminobutyl)guanidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N4.2ClH/c6-3-1-2-4-9-5(7)8;;/h1-4,6H2,(H4,7,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQZVYBHNNRZPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN=C(N)N)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H16Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90493907
Record name N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334-18-9
Record name N''-(4-Aminobutyl)guanidine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90493907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of Agmatine dihydrochloride in Enterovirus vaccine production?

A1: this compound acts as a stabilizer during the purification process of Enterovirus particles []. The research paper highlights that the presence of this compound at a concentration of at least 1 mM helps prevent or reduce the aggregation of these viral particles. This is crucial as aggregation can significantly impact the efficacy of a vaccine. By preventing aggregation, this compound contributes to the production of a more stable and potentially more effective vaccine.

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